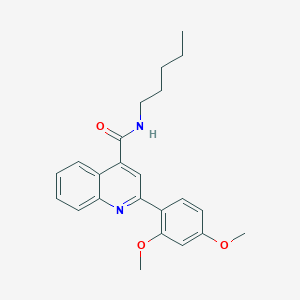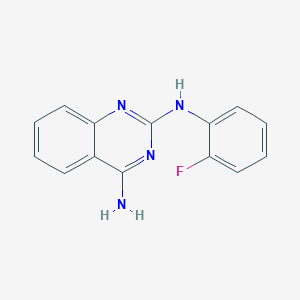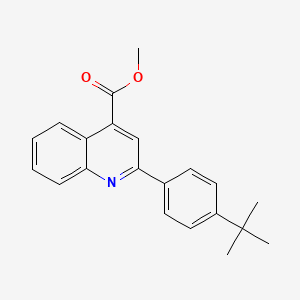
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. Quinoline derivatives are recognized for their broad range of biological activities, making them valuable in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed synthetic methodologies. These methods are favored for their efficiency and ability to produce complex heterocyclic compounds with high yields. Common catalysts used include palladium, copper, and silver salts .
化学反应分析
Types of Reactions
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylate esters .
科学研究应用
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industrial Chemistry: The compound is utilized in the synthesis of luminescent materials and sensors.
Materials Science: It finds applications in the development of organic electronic materials and as a building block for complex heterocyclic compounds
作用机制
The mechanism of action of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, quinoline derivatives are known to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV .
相似化合物的比较
Similar Compounds
- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
- 2-(4-tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
- 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate stands out due to its specific tert-butylphenyl substitution, which imparts unique steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)15-11-9-14(10-12-15)19-13-17(20(23)24-4)16-7-5-6-8-18(16)22-19/h5-13H,1-4H3 |
InChI 键 |
IEYWVDGQPMASOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B14951792.png)
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
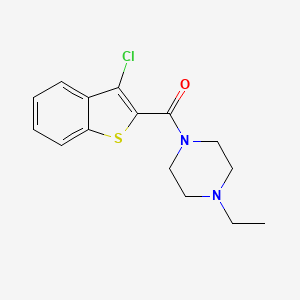
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)
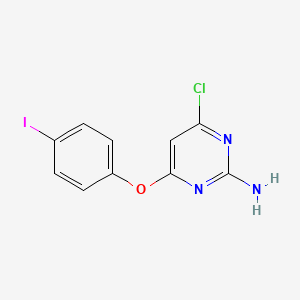
![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
